
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid typically involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis. The reaction conditions include maintaining a controlled temperature and using appropriate solvents such as toluene .
Industrial Production Methods: For industrial production, the process involves the use of inexpensive and readily available raw materials. The reaction is carried out in a closed reaction flask with controlled temperature and stirring conditions. The product is then purified through standard separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are employed for substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are of interest in pharmaceutical and agrochemical applications .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparación Con Compuestos Similares
- Trifluoromethylbenzenes
- Trifluoromethylphenols
- Trifluoromethylbenzoic acids
Comparison: Compared to these similar compounds, 4-(Trifluoromethyl)-1,2-thiazole-5-carboxylic acid stands out due to its thiazole ring, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C5H2F3NO2S |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-12-3(2)4(10)11/h1H,(H,10,11) |
Clave InChI |
WOXQNTDFDZSGFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NSC(=C1C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


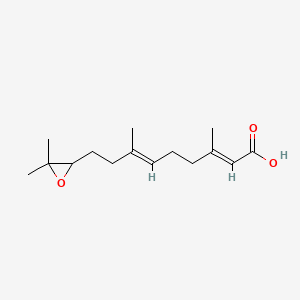
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
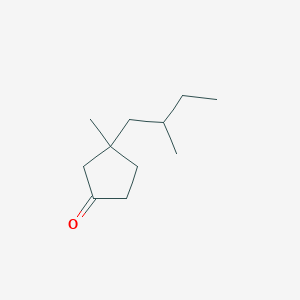
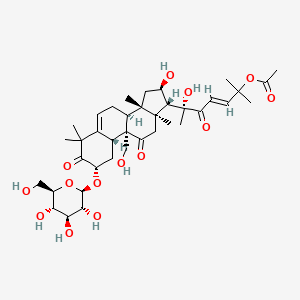
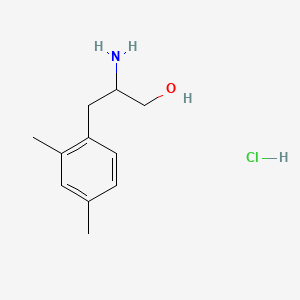
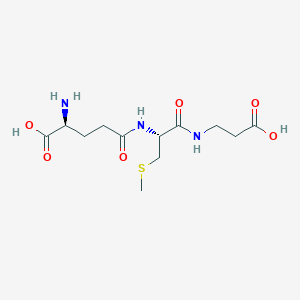
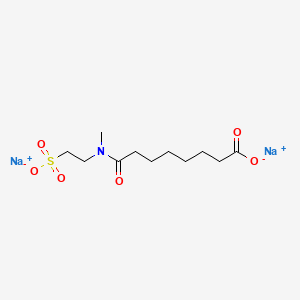

![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
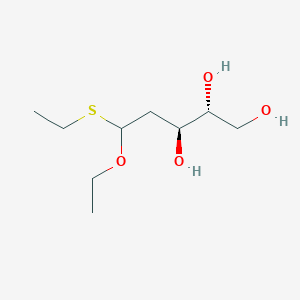
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
